An In-depth Technical Guide to 4-Iodo-N-isopropylbenzamide
An In-depth Technical Guide to 4-Iodo-N-isopropylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Iodo-N-isopropylbenzamide is a halogenated aromatic amide with potential applications in medicinal chemistry and organic synthesis. This document provides a comprehensive technical overview of its chemical characteristics, a plausible synthetic route, and an exploration of its potential biological activities based on structure-activity relationships of analogous compounds. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from closely related N-substituted iodobenzamides to offer valuable insights for researchers.
Introduction
Benzamide derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. The introduction of a halogen atom, such as iodine, at the para-position of the phenyl ring, coupled with an N-isopropyl substitution on the amide, presents an intriguing molecule for investigation. The iodine moiety can serve as a handle for further synthetic modifications, such as cross-coupling reactions, while the N-isopropyl group can influence solubility, metabolic stability, and receptor binding. This guide aims to provide a detailed technical profile of 4-Iodo-N-isopropylbenzamide, fostering further research into its potential applications.
Physicochemical Properties
Based on the analysis of structurally similar compounds, the following physicochemical properties for 4-Iodo-N-isopropylbenzamide can be predicted.
| Property | Predicted Value | Source/Basis of Prediction |
| Molecular Formula | C₁₀H₁₂INO | Based on chemical structure |
| Molecular Weight | 289.11 g/mol | Calculation from atomic weights[1] |
| Appearance | White to off-white solid | Analogy with similar benzamides |
| Solubility | Soluble in organic solvents like DMSO, DMF, and alcohols | General solubility of benzamides |
| Melting Point | Not available | Requires experimental determination |
| Boiling Point | Not available | Requires experimental determination |
| CAS Number | Not assigned | No direct entry found in major chemical databases |
Synthesis of 4-Iodo-N-isopropylbenzamide
While a specific synthetic protocol for 4-Iodo-N-isopropylbenzamide is not explicitly detailed in the reviewed literature, a robust and logical synthesis can be designed based on established methods for analogous compounds, particularly the synthesis of N-substituted benzamides.[2] A common and effective method involves the amidation of a 4-iodobenzoyl chloride with isopropylamine.
Proposed Synthetic Workflow
The proposed two-step synthesis starts from the commercially available 4-iodobenzoic acid.
Caption: Proposed two-step synthesis of 4-Iodo-N-isopropylbenzamide.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Iodobenzoyl Chloride
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-iodobenzoic acid (1.0 eq).
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Add thionyl chloride (2.0-3.0 eq) in a fume hood.
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Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-iodobenzoyl chloride can be used in the next step without further purification.
Step 2: Synthesis of 4-Iodo-N-isopropylbenzamide
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Dissolve the crude 4-iodobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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In a separate flask, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in the same solvent.
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Cool the solution of 4-iodobenzoyl chloride to 0 °C using an ice bath.
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Add the isopropylamine solution dropwise to the cooled 4-iodobenzoyl chloride solution with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude 4-Iodo-N-isopropylbenzamide by recrystallization or column chromatography.
Potential Biological Activities and Applications
While direct biological data for 4-Iodo-N-isopropylbenzamide is scarce, the benzamide scaffold is prevalent in many biologically active compounds. The following potential activities are extrapolated from studies on structurally related molecules.
Antimicrobial and Antifungal Activity
N-substituted benzamide derivatives have demonstrated a broad spectrum of antimicrobial and antifungal properties.[3][4] The presence of a halogen on the phenyl ring can enhance lipophilicity, potentially improving cell membrane penetration. It is hypothesized that 4-Iodo-N-isopropylbenzamide could exhibit activity against various bacterial and fungal strains.
Anticancer Activity
Numerous N-substituted benzamide derivatives have been investigated as potential antitumor agents.[5][6][7] Some of these compounds function as histone deacetylase (HDAC) inhibitors, which are a promising class of anticancer drugs. The amide group can chelate with the zinc ion in the active site of HDACs, and the aromatic ring and N-alkyl substituent can interact with the enzyme's hydrophobic tunnel. Further investigation is warranted to determine if 4-Iodo-N-isopropylbenzamide possesses similar activity.
Intermediate in Organic Synthesis
The iodo-substituent on the aromatic ring makes 4-Iodo-N-isopropylbenzamide a valuable intermediate for further chemical modifications through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the synthesis of more complex molecules with potentially enhanced biological activities.
Proposed Experimental Workflows for Biological Evaluation
To validate the predicted biological activities, a series of in vitro assays are recommended.
Caption: Workflow for the biological evaluation of 4-Iodo-N-isopropylbenzamide.
Antimicrobial Susceptibility Testing
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
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Prepare a stock solution of 4-Iodo-N-isopropylbenzamide in dimethyl sulfoxide (DMSO).
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Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
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Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
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Include positive (microorganism with no compound) and negative (broth only) controls.
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Incubate the plates at the appropriate temperature and duration for the specific microorganism.
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The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
In Vitro Anticancer Activity
Protocol: MTT Assay for Cytotoxicity
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Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of 4-Iodo-N-isopropylbenzamide for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[6][7]
Safety and Handling
While a specific safety data sheet for 4-Iodo-N-isopropylbenzamide is not available, general precautions for handling aromatic amides and iodinated compounds should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
4-Iodo-N-isopropylbenzamide represents a promising, yet underexplored, chemical entity. Based on the established chemistry and biological activity of its structural analogs, it holds potential as an intermediate in organic synthesis and as a candidate for drug discovery programs, particularly in the areas of antimicrobial and anticancer research. The synthetic and experimental protocols outlined in this guide provide a solid foundation for researchers to further investigate the properties and applications of this compound.
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